molecular formula C17H17NOS B2732412 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 847485-73-8

5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B2732412
CAS No.: 847485-73-8
M. Wt: 283.39
InChI Key: PCHQDTIWTNSAFB-UHFFFAOYSA-N
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Description

5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that belongs to the thiazepine family. Thiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group in 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can influence its lipophilicity, metabolic stability, and overall biological activity, making it distinct from its analogs .

Properties

IUPAC Name

5-ethyl-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-2-18-14-10-6-7-11-15(14)20-16(12-17(18)19)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHQDTIWTNSAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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